1-Piperazineacetic acid, 4-methyl-, (5-chloro-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, hydrate, (Z)-
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Overview
Description
1-Piperazineacetic acid, 4-methyl-, (5-chloro-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, hydrate, (Z)- is a complex organic compound with the molecular formula C15H20Cl3N5O2 and a molecular weight of 408.71 g/mol . This compound is characterized by its unique structure, which includes a piperazine ring, an indolinylidene group, and a hydrazide moiety. It is commonly used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
The synthesis of 1-Piperazineacetic acid, 4-methyl-, (5-chloro-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, hydrate, (Z)- involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-Piperazineacetic acid and 4-methyl-1-piperazine.
Formation of Indolinylidene Group: The indolinylidene group is introduced through a reaction with 5-chloro-2-oxoindole.
Hydrazide Formation: The hydrazide moiety is formed by reacting the intermediate compound with hydrazine hydrate.
Final Product: The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt and hydrate.
Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. This may include controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
1-Piperazineacetic acid, 4-methyl-, (5-chloro-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, hydrate, (Z)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-Piperazineacetic acid, 4-methyl-, (5-chloro-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, hydrate, (Z)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazineacetic acid, 4-methyl-, (5-chloro-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, hydrate, (Z)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
1-Piperazineacetic acid, 4-methyl-, (5-chloro-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, hydrate, (Z)- can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-Methyl-1-piperazineacetic acid and other indolinylidene derivatives share structural similarities.
Properties
CAS No. |
86873-24-7 |
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Molecular Formula |
C15H20Cl3N5O2 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylpiperazin-1-yl)acetamide;dihydrochloride |
InChI |
InChI=1S/C15H18ClN5O2.2ClH/c1-20-4-6-21(7-5-20)9-13(22)18-19-14-11-8-10(16)2-3-12(11)17-15(14)23;;/h2-3,8,17,23H,4-7,9H2,1H3;2*1H |
InChI Key |
YHSVRHPNQUZHPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Cl)O.Cl.Cl |
Origin of Product |
United States |
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